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4H-1,2,4-Triazol-4-amine, N,N-dipropyl-

Cat. No.: B14731721
CAS No.: 6111-76-8
M. Wt: 168.24 g/mol
InChI Key: BTJYVJFADSUPSG-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery and materials science due to its unique chemical properties. researchgate.net Its aromaticity, dipole character, and capacity for hydrogen bonding allow for robust interactions with biological targets. nih.govresearchgate.net Consequently, 1,2,4-triazole derivatives have been successfully incorporated into a wide variety of therapeutic agents. ijcrt.orgmdpi.com

The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is remarkable. These compounds have demonstrated significant potential as:

Antifungal agents: This is perhaps the most well-known application, with several commercial drugs like fluconazole (B54011) and itraconazole (B105839) featuring the 1,2,4-triazole core. nih.govresearchgate.net

Antibacterial agents: Many derivatives exhibit potent activity against various bacterial strains, offering a promising avenue for combating antibiotic resistance. nih.govmdpi.com

Anticancer agents: The scaffold is found in drugs like letrozole (B1683767) and anastrozole, used in cancer therapy. nih.govmdpi.com

Antiviral agents: Ribavirin, a broad-spectrum antiviral medication, contains a 1,2,4-triazole carboxamide moiety. mdpi.comoup.com

Other therapeutic areas: The versatility of the triazole ring has led to its investigation for anti-inflammatory, anticonvulsant, analgesic, and antitubercular activities. nih.govwisdomlib.orgqu.edu.sa

Beyond medicine, 1,2,4-triazole derivatives are explored in materials science for applications such as corrosion inhibition and as components in optoelectronic devices due to their luminescent properties. nih.gov Their high nitrogen content also makes them relevant in the field of high-energy materials. researchgate.net

Overview of 4H-1,2,4-Triazole and its Tautomeric Considerations

The 1,2,4-triazole ring can exist in two tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.govmdpi.com Tautomerism, the migration of a proton, is a key feature of the 1,2,4-triazole system. ijsr.netresearchgate.net

Tautomer Description
1H-1,2,4-triazole The hydrogen atom is attached to the nitrogen atom at position 1. This form is generally considered to be the more stable of the two. nih.govijsr.net
4H-1,2,4-triazole The hydrogen atom is located on the nitrogen atom at position 4. mdpi.comijsr.net

The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net For instance, studies on substituted 1,2,4-triazoles have shown that the relative stability of the tautomers can be altered. ijsr.net This tautomeric behavior is crucial as it affects the molecule's electronic distribution, reactivity, and how it interacts with other molecules, including biological receptors. researchgate.net Spectroscopic techniques like NMR and IR, along with theoretical calculations, are vital tools for studying and identifying the predominant tautomeric form in different conditions. oup.comijsr.net

Contextualization of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- within the N-Substituted 1,2,4-Triazole Family

The compound of interest, 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-, belongs to the class of N-substituted 1,2,4-triazoles. Specifically, it is a derivative of 4-amino-4H-1,2,4-triazole, where the two hydrogen atoms of the amino group are replaced by propyl groups.

The introduction of substituents onto the triazole ring, particularly at the nitrogen atoms, is a common strategy to modulate the molecule's physicochemical and biological properties. researchgate.netijcrt.org The "N-substitution" can occur at the N1, N2, or N4 positions of the triazole ring. In the case of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-, the substitution is on the exocyclic amino group attached to the N4 position.

Derivatives of 4-amino-4H-1,2,4-triazole are a significant subclass and have been extensively studied. researchgate.netnbinno.com They serve as important intermediates in the synthesis of more complex molecules, including Schiff bases and other heterocyclic systems. chemmethod.comresearchgate.net The parent compound, 4-amino-4H-1,2,4-triazole, is a key building block in the synthesis of various pharmaceuticals, particularly antifungal agents. nbinno.comchemicalbook.com

The N,N-dipropyl substitution on the 4-amino group introduces lipophilic character to the molecule. This change can significantly influence properties such as solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. While specific research data on 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is not widely available in public literature, its structure places it within a family of compounds that are of high interest for their potential biological activities. The synthesis of related N,N-dialkyl-4-amino-1,2,4-(4H)triazoles has been described in patent literature, suggesting their utility as chemical intermediates or for specific applications. google.com Further research would be needed to elucidate the specific properties and potential applications of this particular N,N-dipropyl derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N4 B14731721 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- CAS No. 6111-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6111-76-8

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N,N-dipropyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C8H16N4/c1-3-5-11(6-4-2)12-7-9-10-8-12/h7-8H,3-6H2,1-2H3

InChI Key

BTJYVJFADSUPSG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N1C=NN=C1

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of 4h 1,2,4 Triazol 4 Amine, N,n Dipropyl and Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into bond lengths, angles, and intermolecular forces that govern the solid-state structure of 4-amino-1,2,4-triazole (B31798) derivatives.

Crystal Packing and Intermolecular Interactions (e.g., N—H⋯O Hydrogen Bonding)

In the crystal structures of 4-amino-1,2,4-triazole and its analogues, hydrogen bonding plays a dominant role in defining the supramolecular architecture. For instance, in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, intermolecular N—H⋯N hydrogen bonds involving the amino group and the triazole nitrogen atoms of adjacent molecules lead to the formation of a two-dimensional sheet structure nih.gov. Similarly, other triazole derivatives exhibit robust hydrogen-bonding networks, such as N—H⋯O interactions, which can connect molecules into chains or more complex three-dimensional frameworks rsc.org. The presence of a pyrrolic nitrogen (N-H) in the triazole ring can act as a hydrogen-bond donor, while pyridinic nitrogens serve as acceptors, facilitating these interactions acs.org.

For the target compound, 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- , the primary amino hydrogens are replaced by propyl groups. This substitution fundamentally alters the crystal packing. The strong N—H⋯N or N—H⋯O hydrogen bonds originating from the amino group are absent. Consequently, the crystal packing would be primarily dictated by weaker forces, such as van der Waals interactions between the propyl chains and the triazole rings, and potentially weak C—H⋯N interactions. This would likely result in a less densely packed structure compared to its analogues possessing primary or secondary amino groups.

Coordination Geometry in Metal Complexes (e.g., Ag(I) Adducts)

The 1,2,4-triazole (B32235) scaffold is an effective ligand in coordination chemistry due to its multiple nitrogen donor sites. In silver(I) complexes with the parent ligand, 4-amino-4H-1,2,4-triazole, the ligand typically acts in a bridging mode, coordinating to metal centers via the adjacent N1 and N2 atoms of the triazole ring mdpi.comnih.gov. The exocyclic amino group generally does not participate in coordination mdpi.com.

In a documented Ag(I) adduct, [Ag₂(L)₂(NO₃)]n(NO₃)n (where L = 4-amino-4H-1,2,4-triazole), two distinct silver centers are observed. One adopts a slightly bent geometry coordinated by two triazole ligands, while the other exhibits a distorted tetrahedral geometry, coordinating to both triazole and nitrate (B79036) ligands mdpi.com. This μ₂-N1,N2 bridging results in the formation of a two-dimensional coordination polymer mdpi.com. The coordination environment of Ag(I) is flexible, with trigonal planar and tetrahedral geometries being common mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Constants

The NMR spectra of 4-amino-1,2,4-triazole derivatives are well-characterized. In the ¹H NMR spectrum of the parent 4-amino-4H-1,2,4-triazole in DMSO-d₆, the two equivalent C-H protons of the triazole ring appear as a singlet at approximately 8.42 ppm, while the amino protons (NH₂) appear as a broad singlet around 6.25 ppm chemicalbook.com. For other substituted 4-amino-4H-1,2,4-triazoles, the triazole C-H proton signal is typically observed in the range of δ 8.20–8.75 ppm researchgate.net.

In the ¹³C NMR spectrum, the carbon atoms of the triazole ring in derivatives show signals at distinct chemical shifts. For example, in one series of derivatives, the triazole carbons were observed between δ 156.5 and 160.9 ppm researchgate.neturfu.ru.

For 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- , the ¹H NMR spectrum would lack the signal for the amino protons. The characteristic singlet for the triazole C-H protons would still be present, likely in a similar region (around 8.4 ppm). The two propyl groups would introduce new signals corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) protons. These would be expected to appear upfield, with the N-CH₂ protons around δ 3.0-4.0 ppm, the central CH₂ protons around δ 1.5-1.8 ppm, and the terminal CH₃ protons around δ 0.9-1.0 ppm. The ¹³C NMR spectrum would similarly show signals for the triazole carbons and additional signals for the three distinct carbons of the propyl chains.

Compound/FragmentNucleusExpected Chemical Shift (δ, ppm)Multiplicity / Notes
Analogues
4-Amino-1,2,4-triazole Ring¹H8.20 - 8.75Singlet (C-H)
4-Amino-1,2,4-triazole Ring¹³C155 - 161Triazole Carbons (C3, C5)
Amino Group (-NH₂)¹H~5.4 - 6.3Broad Singlet
4H-1,2,4-Triazol-4-amine, N,N-dipropyl-
Triazole Ring C-H¹H~8.4Singlet
N-CH₂ -CH₂-CH₃¹H~3.0 - 4.0Triplet
N-CH₂-CH₂ -CH₃¹H~1.5 - 1.8Sextet
N-CH₂-CH₂-CH₃ ¹H~0.9 - 1.0Triplet
Triazole Ring C -H¹³C~155 - 160
N -C H₂-CH₂-CH₃¹³C~45 - 55
N-CH₂-C H₂-CH₃¹³C~20 - 25
N-CH₂-CH₂-C H₃¹³C~10 - 15

Note: Expected shifts for the N,N-dipropyl derivative are estimates based on standard values and may vary depending on the solvent and other experimental conditions.

¹⁵N NMR Spectroscopy for Nitrogen Environments

¹⁵N NMR spectroscopy is particularly informative for nitrogen-rich heterocycles like triazoles, as it directly probes the electronic environment of the nitrogen atoms. This technique is highly sensitive to tautomerism, protonation, and coordination semanticscholar.org. For 1,2,3-triazole isomers, ¹H/¹⁵N HMBC experiments have been used for unambiguous structural assignment rsc.org. In 1,2,4-triazoles, the different nitrogen atoms (N1, N2, N4, and the exocyclic amino N) would give rise to distinct signals, allowing for a detailed electronic characterization of the molecule semanticscholar.org.

For 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- , four distinct nitrogen signals would be expected in the ¹⁵N NMR spectrum: one for the N4 atom bonded to the dipropylamino group, one for the exocyclic amino nitrogen, and a signal for the two equivalent N1 and N2 atoms. The chemical shifts would be influenced by the electron-donating nature of the dipropylamino group. Comparing the ¹⁵N NMR data with that of the parent 4-amino-4H-1,2,4-triazole would quantify the electronic effect of the N,N-dipropyl substitution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- would show marked differences from its non-alkylated or mono-alkylated analogues. Most notably, the characteristic N-H stretching bands above 3100 cm⁻¹ associated with the amino group would be absent. Instead, the spectrum would be dominated by strong C-H stretching vibrations from the propyl groups in the 2850-3000 cm⁻¹ region. Vibrational modes corresponding to the triazole ring (e.g., C=N, N-N stretching) would still be present, though their positions might be slightly shifted due to the electronic influence of the dipropylamino substituent.

Vibrational ModeWavenumber (cm⁻¹) in AnaloguesExpected in N,N-dipropyl- Derivative
N-H Stretch (Amino)~3211Absent
C-H Stretch (Aromatic)~3030 - 3100Present
C-H Stretch (Aliphatic)N/AStrong, ~2850-3000
N=N Stretch (Ring)~1595Present
C=N Stretch (Ring)~1651Present
C=C Stretch (Aromatic)~1470 - 1530Present
C-H Bend (Aliphatic)N/APresent, ~1375 & 1460
C-N Stretch (Ring)~1045Present

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

The molecular formula for 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is C8H16N4. The calculated monoisotopic mass of this compound is 168.1375 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The presence of this peak would provide direct confirmation of the compound's elemental composition.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, characteristic of N-alkylated amino heterocycles. The primary fragmentation processes would likely involve cleavages at the N-N bond and within the N,N-dipropylamino moiety.

A significant fragmentation pathway is expected to be the cleavage of a C-C bond within one of the propyl groups, specifically the loss of an ethyl radical (•C2H5), leading to a prominent fragment ion. This type of alpha-cleavage is common for alkylamines. Another probable fragmentation is the loss of a propylene (B89431) molecule (C3H6) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement processes.

Cleavage of the N-N bond connecting the dipropylamino group to the triazole ring would result in the formation of a dipropylaminyl radical and a triazolyl cation, or vice versa, depending on the charge distribution. Furthermore, the triazole ring itself can undergo characteristic fragmentation, often involving the loss of molecular nitrogen (N2) or hydrogen cyanide (HCN), leading to smaller, stable fragment ions. nih.gov

Based on these established fragmentation principles for related compounds, a predicted mass spectrum for 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- would exhibit a series of fragment ions that provide a structural fingerprint of the molecule.

Table 1: Predicted Mass Spectrometry Data for 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-

m/z (Predicted) Proposed Ion Structure / Neutral Loss Fragmentation Pathway
168[C8H16N4]+• (Molecular Ion)-
139[M - C2H5]+Alpha-cleavage in a propyl group
125[M - C3H7]+Loss of a propyl radical
99[C4H9N2]+Cleavage of the N-N bond with charge retention on the dipropylamino fragment
84[C2H4N4]+Cleavage of the N-N bond with charge retention on the triazole fragment
70[C4H8N]+Further fragmentation of the dipropylamino group
69[C2H3N3]+•Fragmentation of the triazole ring

This predictive analysis, grounded in the fundamental principles of mass spectrometry and the observed fragmentation of similar triazole structures, provides a robust framework for the expected mass spectrometric behavior of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-. aip.orgnih.gov Experimental verification would be necessary to confirm these hypothesized fragmentation pathways and the precise m/z values of the resulting ions.

Computational Chemistry and Theoretical Investigations of 4h 1,2,4 Triazol 4 Amine, N,n Dipropyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific Ab Initio, Density Functional Theory (DFT), or Møller-Plesset (MP2) studies detailing the optimized molecular geometry, bond lengths, bond angles, and electronic structure for 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- were found. Research on related molecules, such as 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, has utilized such methods to determine molecular planarity and conformation, but these findings cannot be directly extrapolated to the N,N-dipropyl derivative. nih.gov

Tautomerism and Isomerism: Energetic Preferences and Dynamic Behavior

The tautomerism of the 1,2,4-triazole (B32235) ring is a well-documented phenomenon, with the 1H-1,2,4-triazole form generally being more stable than the 4H-1,2,4-triazole tautomer. ijsr.netnih.gov However, for 4-substituted amino derivatives like 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-, the tautomerism typically involves the ring protons, which are absent in this specific 4H isomer. Theoretical studies on the parent 4-amino-4H-1,2,4-triazole exist, but specific computational data on the energetic preferences and dynamic behavior of potential isomers or tautomers resulting from the N,N-dipropyl substitution are not available. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactivity of molecules, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. researchgate.netresearchgate.net While MEP analyses have been performed for a variety of 1,2,4-triazole derivatives to understand their interaction sites, no specific MEP map or detailed charge distribution analysis for 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- has been published. Such an analysis would be necessary to predict its reactivity and intermolecular bonding capabilities.

Simulation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, Resonance Raman, NMR Shifts)

Computational methods are frequently used to simulate spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations, for instance, have been used to predict the vibrational frequencies (IR, Raman) and NMR chemical shifts for various triazole compounds. jmess.orgtandfonline.com However, there are no available studies that report the simulated UV-Vis, fluorescence, Resonance Raman, or NMR spectra for 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-. Experimental spectroscopic data for some 4-amino-1,2,4-triazole (B31798) derivatives have been published, but these are not accompanied by computational simulations for the specific N,N-dipropyl compound. researchgate.netpreprints.org

Chemical Reactivity and Derivatization Studies of 4h 1,2,4 Triazol 4 Amine, N,n Dipropyl

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

No research data was found detailing electrophilic or nucleophilic substitution reactions specifically on the triazole ring of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-. In general, the 1,2,4-triazole (B32235) ring is π-deficient, making it susceptible to nucleophilic substitution under certain conditions, while electrophilic substitution typically occurs at the nitrogen atoms. nih.gov However, without experimental data for the N,N-dipropyl derivative, any discussion would be speculative.

Modifications of the N,N-Dipropylamino Moiety

There is no available literature describing chemical modifications of the N,N-dipropylamino group in this compound. Reactions typical for tertiary amines could be hypothesized, but no specific studies have been published.

Formation of Fused Heterocyclic Systems (e.g.,semanticscholar.orgacs.orgmsu.edutriazolo[3,4-b]acs.orgmsu.eduresearchgate.netthiadiazine)nih.govnih.gov

The synthesis of triazolo[3,4-b]thiadiazines from 4-amino-1,2,4-triazole (B31798) precursors typically requires a free primary amino group to participate in the cyclization. nih.govscispace.comresearchgate.netnih.govsemanticscholar.org The presence of the N,N-dipropyl group on the 4-amino position prevents this cyclization pathway. No alternative methods for forming fused systems from 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- were found in the literature.

Reactivity as a Synthon in Complex Molecule Synthesis

No studies have been identified that utilize 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- as a synthon or building block in the synthesis of more complex molecules.

Coordination Chemistry and Ligand Behavior of 4h 1,2,4 Triazol 4 Amine, N,n Dipropyl

Binding Modes and Coordination Geometries in Transition Metal Complexes (e.g., Ag(I), Zn(II), Cd(II), Hg(II))

Synthesis and Characterization of Novel Coordination Compounds

A comprehensive search of chemical databases and scientific journals did not yield any specific reports on the synthesis and characterization of novel coordination compounds involving 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- as a ligand. The synthesis of coordination complexes with various other 4-amino-1,2,4-triazole (B31798) derivatives has been extensively reported, with characterization techniques typically including single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. These studies provide insights into the formation of mononuclear, binuclear, and polymeric metal complexes. However, the application of these synthetic methodologies to 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- and the characterization of the resulting products have not been described in the available literature.

Role as Bridging Ligands in Polymeric and Supramolecular Structures

The 1,2,4-triazole (B32235) ring is well-known for its ability to act as a bridging ligand, connecting metal centers through its N1 and N2 atoms to form one-, two-, or three-dimensional polymeric and supramolecular structures. This bridging capability is a cornerstone of the coordination chemistry of many 1,2,4-triazole derivatives. For 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-, it can be hypothesized that the triazole ring would retain this fundamental bridging ability. The sterically demanding N,N-dipropylamino group might influence the packing of the resulting polymeric chains or layers, potentially leading to novel supramolecular architectures. Nevertheless, there is no published research that substantiates this potential role with experimental evidence for this specific compound.

Advanced Material Science Applications of 4h 1,2,4 Triazol 4 Amine, N,n Dipropyl and Its Analogues

Optoelectronic Properties: Luminescence and Light Emission Characteristics

The 4H-1,2,4-triazole core is a key component in the development of various optoelectronic materials due to its inherent electronic properties. mdpi.com Analogues of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- have demonstrated significant potential in this field, exhibiting strong luminescence and characteristics suitable for light-emitting devices.

Photophysical Studies of Fluorescent Derivatives

Research into 4-alkyl-4H-1,2,4-triazole derivatives has revealed their capacity for high luminescence, making them promising candidates for new luminophores. mdpi.com A series of these compounds, where the triazole core is conjugated with aromatic or heteroaromatic systems, have been synthesized and shown to exhibit substantial quantum yields of emitted photons. mdpi.comnih.gov

The photophysical properties are significantly influenced by the molecular structure, including the nature of the alkyl substituents and the extent of the π-conjugated system. For instance, studies on 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles have provided detailed insights into their absorption and emission characteristics. The determined optimal excitation wavelengths for these derivatives are similar to those of the parent 1,2,4-triazole (B32235), but their quantum yields are significantly greater, by up to four orders of magnitude. nih.gov

Table 1: Photophysical Data of Selected 4-alkyl-4H-1,2,4-triazole Analogues

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole351.0440.00.85
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole297.0380.00.78
3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole282.0365.0Not Reported

Potential in Organic Light-Emitting Diodes (OLEDs) and Related Devices

The excellent electron-transport and hole-blocking properties of the 1,2,4-triazole system, attributed to its electron-deficient nature, make it a valuable component in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net Derivatives of 1,2,4-triazole have been successfully incorporated into OLEDs, PHOLEDs (Phosphorescent OLEDs), and PLEDs (Polymer Light-Emitting Diodes), leading to devices with excellent performance characteristics. researchgate.net

For example, novel bipolar blue emitters have been synthesized by combining triazole and phenanthroimidazole moieties. rsc.org These materials have demonstrated excellent thermal stability and high photoluminescence quantum yields. Non-doped blue OLEDs based on these derivatives have achieved maximum external quantum efficiencies of up to 7.3% with negligible efficiency roll-off, which is a significant challenge in OLED technology. rsc.org The strategic combination of electron-donating and accepting moieties within the molecular structure allows for balanced charge injection and transport, which is crucial for high-performance OLEDs. rsc.org Furthermore, platinum(II) complexes featuring a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for efficient green OLEDs, achieving a maximum external quantum efficiency of 26.90%. rsc.org

Corrosion Inhibition Mechanisms and Performance Evaluation

1,2,4-Triazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. ktu.ltmdpi.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. ktu.ltmdpi.com The adsorption can occur through both physisorption and chemisorption, involving the lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring. ktu.lt

Studies on analogues such as 1,2,4-triazole (TAZ), 3-amino-1,2,4-triazole (ATA), and 3,5-diamino-1,2,4-triazole (DAT) have demonstrated their effectiveness in protecting aluminum brass in a 3.5 wt.% NaCl solution. ktu.ltktu.lt Electrochemical impedance spectroscopy (EIS) and linear polarization resistance tests have shown that these inhibitors significantly increase the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate. ktu.lt The inhibition efficiencies for these compounds were found to be high, with maximum values of 84.4% for TAZ, 86.4% for ATA, and 87.1% for DAT. ktu.ltktu.lt The adsorption of these inhibitors was found to follow the Langmuir adsorption isotherm model. ktu.ltktu.lt

Table 2: Corrosion Inhibition Efficiency of 1,2,4-Triazole Analogues on Aluminum Brass in 3.5 wt.% NaCl Solution

InhibitorConcentration (mmol/L)Inhibition Efficiency (%)
1,2,4-Triazole (TAZ)384.4
3-Amino-1,2,4-triazole (ATA)386.4
3,5-Diamino-1,2,4-triazole (DAT)387.1

The protective layer formed by these triazole derivatives can be polymolecular, with the layer adjacent to the metal surface being chemisorbed. mdpi.com This strong interaction provides a robust barrier against corrosive species.

Polymer Science Applications: Integration into Polymeric Materials

The integration of triazole units into polymer backbones has led to the development of advanced materials with a wide range of functional properties. rsc.orgrdd.edu.iq Polytriazoles are synthesized through various methods, including click chemistry, which allows for the creation of polymers with well-defined structures. rsc.org These polymers have found applications in diverse areas, from drug delivery to high-performance resins for advanced composites. rsc.orgnih.gov

The incorporation of triazole derivatives can enhance the thermal and mechanical properties of polymers. For instance, a series of thermosetting polytriazole resins have been prepared that cure at low temperatures and exhibit good thermal and mechanical properties, making them suitable as matrices in advanced composites. nih.gov The glass transition temperatures of poly(N-vinyl-1,2,3-triazole)s have been reported to be in the range of 196–212 °C, which is significantly higher than many commodity vinyl polymers. rsc.org

Furthermore, the functionalization of polymers with triazole derivatives can impart specific functionalities. For example, new polymer-bioactive compound systems have been created by immobilizing triazole derivatives onto grafted copolymers, which have potential applications in controlled drug release. nih.gov The ability to tailor the properties of polymers by incorporating triazole moieties makes them a versatile platform for the design of new materials for a variety of advanced applications. chemijournal.com

Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems

General Principles of SAR for 1,2,4-Triazole (B32235) Derivatives

The biological activity of 1,2,4-triazole derivatives is intricately linked to the nature and position of substituents on the triazole ring and any appended moieties. SAR studies have revealed several key principles governing their efficacy and selectivity.

The substitution pattern on the 1,2,4-triazole core is a critical determinant of biological activity. For instance, in a series of tri-substituted 1,2,4-triazoles, the nature of the substituent at the N4 position was found to significantly influence their inhibitory potency against the annexin (B1180172) A2–S100A10 protein interaction. idaampublications.in Similarly, modifications at the C3 and C5 positions can dramatically alter the antimicrobial spectrum and potency. The introduction of a thioether linkage at the C3 position, for example, has been a common strategy to enhance antifungal and antibacterial activities. nih.gov

The nature of the aromatic or heterocyclic ring systems attached to the triazole core also plays a pivotal role. The presence of a substituted phenyl ring is often crucial for binding to biological targets. idaampublications.in For example, in a series of indole-triazole hybrids, a 3,4-dichlorophenyl moiety conferred excellent anticancer activity against the Hep-G2 liver cancer cell line. researchgate.net The replacement of a phenyl ring with other aromatic systems, such as thiazole, can lead to variations in potency, highlighting the importance of the electronic and steric properties of these substituents. idaampublications.in Furthermore, the incorporation of halogen atoms or other electron-withdrawing groups on these aromatic rings can enhance the biological activity of 1,2,4-triazole derivatives. nih.gov

Mechanistic Studies of Antimicrobial Activities

1,2,4-Triazole derivatives exhibit a broad spectrum of antimicrobial activities, and extensive research has been dedicated to elucidating their mechanisms of action at the molecular level.

Antifungal Activity: Enzyme Inhibition Pathways (e.g., Lanosterol (B1674476) 14α-demethylase)

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. zsmu.edu.uanih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The nitrogen atom at the N4 position of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby blocking the enzyme's catalytic activity. zsmu.edu.ua

Antibacterial Activity: Exploration of Cellular Target Interactions

The antibacterial mechanism of 1,2,4-triazole derivatives is more varied and can involve multiple cellular targets. One of the key mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV. avcr.cz These enzymes are essential for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death. The triazole moiety can interact with the active site of these enzymes, disrupting their function.

Another proposed mechanism of antibacterial action is the disruption of the bacterial cell membrane. Some 1,2,4-triazole derivatives have been shown to increase the permeability of the bacterial membrane, leading to the leakage of intracellular components and eventual cell lysis. nih.gov Additionally, some derivatives have been found to inhibit other crucial bacterial enzymes, such as dihydrofolate reductase, which is involved in the synthesis of essential metabolites.

Antiviral Activity: Investigation of Viral Replication Inhibition (e.g., M2 Proton Channel)

1,2,4-Triazole derivatives have demonstrated promising antiviral activity against a range of viruses by targeting various stages of the viral life cycle. One notable mechanism is the inhibition of viral replication by targeting viral enzymes. For instance, some triazole derivatives have been shown to inhibit viral DNA or RNA polymerases, which are crucial for the synthesis of the viral genome. ijper.org Others can inhibit viral proteases, enzymes responsible for processing viral polyproteins into their functional forms. ijper.org

Furthermore, some 1,2,4-triazole derivatives can interfere with the entry of viruses into host cells by targeting viral surface proteins like hemagglutinin. idaampublications.in There is also evidence to suggest that certain 1,2,4-triazole derivatives can inhibit the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell, and its blockage prevents the release of the viral genome and subsequent replication.

Molecular Docking and In Silico Approaches for Biological Target Prediction and Pharmacokinetic Assessment

Computational methods, particularly molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, have become indispensable tools in the study of 1,2,4-triazole derivatives.

Molecular docking simulations are widely used to predict the binding modes and affinities of 1,2,4-triazole derivatives to their biological targets. These studies provide valuable insights into the key interactions between the ligand and the active site of the protein, which can guide the rational design of more potent and selective inhibitors. For example, docking studies of 1,2,4-triazole derivatives with lanosterol 14α-demethylase have helped to elucidate the structural requirements for potent antifungal activity. zsmu.edu.ua Similarly, docking studies have been employed to understand the interactions of triazole derivatives with bacterial DNA gyrase and viral proteins. researchgate.net

In silico ADMET prediction is crucial for assessing the drug-likeness and pharmacokinetic properties of new 1,2,4-triazole derivatives at an early stage of drug discovery. These computational models can predict various parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.gov This information helps in prioritizing compounds for further experimental evaluation and in identifying potential liabilities that may hinder their development as therapeutic agents.

Role as Urea (B33335) Mimetics in Ligand-Receptor Interactions

The 1,2,4-triazole ring can act as a bioisostere for the urea functional group in ligand-receptor interactions. Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical and chemical properties, leading to a compound that retains or has improved biological activity.

The urea moiety is a common structural motif in many biologically active compounds, often involved in hydrogen bonding interactions with target proteins. However, urea-containing compounds can suffer from poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability. The 1,2,4-triazole ring can mimic the hydrogen bonding capabilities of the urea group while offering improved physicochemical properties. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H or N-H groups can act as hydrogen bond donors, thus replicating the key interactions of the urea functionality. This bioisosteric replacement has been successfully applied in the design of various inhibitors, leading to compounds with enhanced potency and better drug-like properties. researchgate.net

Investigations into Anticonvulsant and Antioxidant Properties (Mechanistic Aspects)

There is no available information from scientific studies regarding the mechanistic aspects of the anticonvulsant and antioxidant properties of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-.

Future Research Directions and Emerging Paradigms for 4h 1,2,4 Triazol 4 Amine, N,n Dipropyl

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-. Traditional methods for constructing 1,2,4-triazole (B32235) rings can be effective, but modern synthetic chemistry aims to reduce waste, minimize energy consumption, and improve atom economy. nih.govrsc.org

Novel approaches could include:

Continuous-Flow Synthesis: This technique offers precise control over reaction parameters, enhanced safety for handling potentially energetic intermediates, and improved scalability compared to batch processes. rsc.org A continuous, one-pot method would be highly desirable as it avoids intermediate isolation and chromatography steps, thus improving yield and environmental footprint. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of triazole derivatives. researchgate.netrsc.org This method is known for its energy efficiency and is considered a green chemistry approach. researchgate.netrsc.org

Novel Catalytic Systems: The development of new catalysts, such as copper complexes or iodine-mediated systems, could enable milder and more selective reaction conditions for the formation of the triazole ring and the introduction of the N,N-dipropylamino group. nih.gov Metal-free synthetic routes are also a key area of interest to avoid toxic metal residues in the final product. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Methodologies for Triazole Synthesis

MethodologyPotential AdvantagesKey Research FocusReference
Continuous-Flow SynthesisEnhanced safety, scalability, high yield, atom economyOptimization of reactor design and reaction conditions rsc.org
Microwave-Assisted SynthesisReduced reaction time, energy efficiency, improved yieldsSolvent-free conditions, catalyst optimization researchgate.netrsc.org
Novel Catalysis (e.g., Copper-based)High selectivity, mild reaction conditions, functional group toleranceDevelopment of recyclable and non-toxic catalysts nih.gov
Metal-Free SynthesisAvoids heavy metal contamination, environmentally benignUse of iodine or other non-metal catalysts/reagents organic-chemistry.org

Development of Advanced Computational Models for Predictive Design and Property Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. nih.govacs.org For 4H-1,2,4-Triazol-4-amine, N,N-dipropyl-, future research should leverage these techniques to predict its properties and guide experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to understand the molecule's electronic structure, optimized geometry, and reactivity. irjweb.com Calculating properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) can provide insights into its chemical behavior and potential interaction sites. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related N,N-dipropyl-4-aminotriazoles are synthesized and tested for a specific activity, QSAR models can be developed to correlate their structural features with their biological or material properties. This allows for the predictive design of more potent or effective analogues.

Molecular Docking and Dynamics Simulations: To explore potential therapeutic applications, molecular docking can predict the binding modes and affinities of the compound with various biological targets, such as enzymes or receptors. pensoft.netresearchgate.net Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time. acs.org

Table 2: Application of Computational Models in Triazole Research

Computational MethodObjectivePredicted ParametersReference
Density Functional Theory (DFT)Elucidate electronic structure and reactivityHOMO-LUMO gap, bond lengths, molecular electrostatic potential irjweb.com
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activityPredictive activity models based on molecular descriptors
Molecular DockingIdentify potential biological targets and binding modesBinding energy, ligand-receptor interactions pensoft.netnih.gov
Molecular Dynamics (MD) SimulationsAssess the stability of ligand-protein complexesRoot Mean Square Deviation (RMSD), interaction stability acs.org

Design and Synthesis of Multi-functional Triazole-Based Materials with Tailored Properties

The 1,2,4-triazole moiety is a valuable building block in materials science, known for its ability to act as a ligand for metal ions and to participate in hydrogen bonding. mdpi.comresearchgate.net The N,N-dipropyl- substituent could impart unique solubility, thermal, or morphological properties to these materials.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms can coordinate with metal ions to form extended networks. mdpi.com By using 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- as a ligand, novel MOFs with specific porosities, catalytic activities, or sensing capabilities could be designed.

Functional Polymers: Incorporating the title compound as a monomer or a functional pendant group in polymers could lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting photophysical properties. researchgate.netrsc.org

Corrosion Inhibitors: Triazole derivatives are known to be effective corrosion inhibitors for various metals. rsc.org The N,N-dipropyl- derivative could be investigated for its efficacy in protecting metal surfaces, with the alkyl chains potentially enhancing the formation of a protective hydrophobic layer.

Elucidation of Broader Biological Mechanisms and Identification of Novel Therapeutic Targets

The 1,2,4-triazole nucleus is a cornerstone of many successful drugs, particularly antifungals, but also compounds with anticancer, antiviral, and antimicrobial activities. researchgate.nettandfonline.comnih.gov The specific biological profile of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- remains to be elucidated.

Future investigations should focus on:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various fungal and bacterial strains, cancer cell lines, and viral enzymes, to identify potential therapeutic areas. tandfonline.comchemmethod.com

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are crucial. For instance, if antifungal activity is observed, studies could investigate whether it acts as a sterol demethylation inhibitor, a common mechanism for triazole antifungals. researchgate.netnih.gov

Enzyme Inhibition Assays: Based on computational predictions, the compound can be tested for its inhibitory activity against specific enzymes implicated in disease, such as tyrosinase, carbonic anhydrases, or kinases. acs.orgnih.gov

Integration with Green Chemistry Principles for Sustainable Chemical Processes and Applications

Applying the principles of green chemistry to the entire lifecycle of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is an essential direction for future research. nih.gov This involves not only its synthesis but also its application and eventual degradation.

Key green chemistry paradigms to explore include:

Use of Benign Solvents: Research should aim to replace hazardous organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents in the synthetic process. consensus.appresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.org

Renewable Feedstocks: Exploring the synthesis of the triazole core or the propyl groups from renewable bio-based resources would significantly enhance the sustainability of the compound.

Biodegradability Studies: Assessing the environmental fate and biodegradability of the compound is crucial to ensure its application does not lead to persistent pollution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.